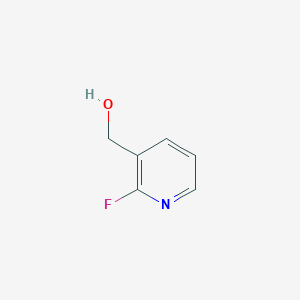
2-Fluoro-3-(hydroxymethyl)pyridine
Descripción general
Descripción
2-Fluoro-3-(hydroxymethyl)pyridine is a fluorinated pyridine derivative with a hydroxymethyl group at the third position. This compound is of interest due to its potential applications in pharmaceuticals and as a building block in organic synthesis. The presence of both the fluorine atom and the hydroxymethyl group can influence the chemical reactivity and physical properties of the molecule, making it a valuable compound in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of related fluorinated pyridine compounds has been explored in several studies. A practical synthesis of a key pharmaceutical intermediate involving a palladium-catalyzed cyanation/reduction sequence has been described, which could potentially be adapted for the synthesis of 2-Fluoro-3-(hydroxymethyl)pyridine . Another study reports the fluorination of 2-aminopyridines and pyridin-2(1H)-ones under mild conditions, which could be relevant for the synthesis of the compound . Additionally, a novel strategy for the synthesis of poly-substituted pyridines via C-F bond cleavage has been developed, which may offer insights into the synthesis of 2-Fluoro-3-(hydroxymethyl)pyridine .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-3-(hydroxymethyl)pyridine is characterized by the presence of a fluoromethyl group and a hydroxymethyl group attached to a pyridine ring. The conformational preference of related 2-(halomethyl)pyridines has been studied, indicating that the Cα-F bond tends to be coplanar with the ring . This information could be extrapolated to predict the molecular conformation of 2-Fluoro-3-(hydroxymethyl)pyridine.
Chemical Reactions Analysis
Fluorinated pyridines can undergo various chemical reactions, including nucleophilic aromatic substitution, which is a common method for introducing fluorine-18 for radiolabeling purposes . The presence of the hydroxymethyl group could also enable reactions typical of alcohols, such as esterification or etherification, providing a route to further functionalize the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Fluoro-3-(hydroxymethyl)pyridine would be influenced by the electron-withdrawing fluorine atom and the electron-donating hydroxymethyl group. Fluorinated pyridines generally exhibit good stability and reactivity due to the strong C-F bond . The hydroxymethyl group could enhance the solubility of the compound in polar solvents and may also affect its boiling point and melting point. The fluorescent properties of related compounds have been investigated, suggesting that 2-Fluoro-3-(hydroxymethyl)pyridine may also exhibit fluorescence, which could be useful in photochemical sensors .
Aplicaciones Científicas De Investigación
Fluorescence Enhancement
2-Fluoro-3-(hydroxymethyl)pyridine derivatives, particularly those in the 3-hydroxymethyl imidazo[1,2-a]pyridines and pyrimidines series, have been synthesized and found to exhibit enhanced fluorescence properties. These compounds emit light in various media, and the hydroxymethyl group plays a role in enhancing fluorescence intensity. This property is valuable in developing biomarkers and photochemical sensors (Velázquez-Olvera et al., 2012).
Synthesis of Fluorinated Pyridines
The fluorination of 2-aminopyridines and pyridin-2(1H)-ones has been achieved in the presence of Selectfluor, water, and chloroform. This method produces fluorinated pyridines with high regioselectivities, indicating the potential of 2-Fluoro-3-(hydroxymethyl)pyridine in synthesizing fluorinated derivatives for various applications (Zhou et al., 2018).
Magnetic and Optical Properties in Lanthanide Clusters
A new family of nonanuclear lanthanide clusters using 2-(hydroxymethyl)pyridine has shown dual physical properties. The Dy(III) clusters exhibit single-molecule magnetism behavior, while Eu(III) clusters show intense red photoluminescence. This demonstrates the utility of 2-Fluoro-3-(hydroxymethyl)pyridine in creating materials with unique magnetic and optical properties (Alexandropoulos et al., 2011).
Electronic and Vibrational Structure Analysis
The electronic and vibrational structures of 2- and 3-(hydroxymethyl)pyridine have been extensively studied, providing insights into the influence of the hydroxymethyl group on pyridine ring vibrations. This research aids in understanding the electronic properties and chemical reactivity of such compounds (Arjunan et al., 2012).
Pyridines Substituted with Multiple Elements
The synthesis of pyridines substituted with various elements, including fluorine, showcases the versatility of 2-Fluoro-3-(hydroxymethyl)pyridine in creating complex molecules. These compounds have potential applications in various chemical domains (Kieseritzky & Lindström, 2010).
Safety And Hazards
Direcciones Futuras
Fluoropyridines, including “2-Fluoro-3-(hydroxymethyl)pyridine”, have potential applications in various biological fields . They present a special interest as potential imaging agents for various biological applications . The development of fluorinated chemicals has been steadily increasing due to their improved physical, biological, and environmental properties .
Propiedades
IUPAC Name |
(2-fluoropyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO/c7-6-5(4-9)2-1-3-8-6/h1-3,9H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMAIZPVYDZEAJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20563703 | |
| Record name | (2-Fluoropyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20563703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-(hydroxymethyl)pyridine | |
CAS RN |
131747-55-2 | |
| Record name | 2-Fluoro-3-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131747-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Fluoropyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20563703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-3-(hydroxymethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


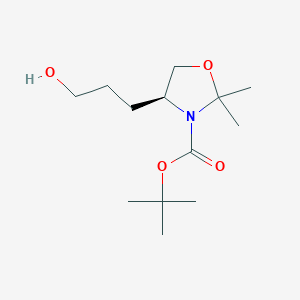
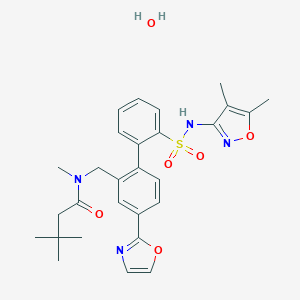
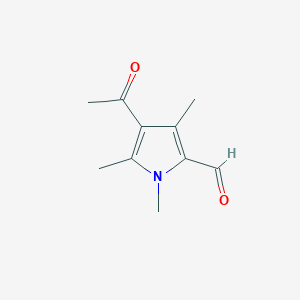
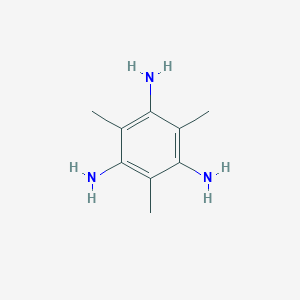


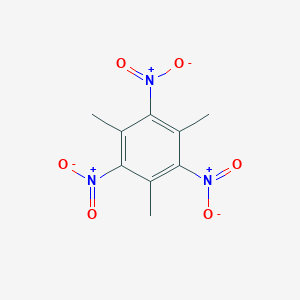
![1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone](/img/structure/B144217.png)
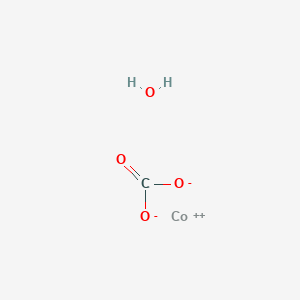
![1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene](/img/structure/B144228.png)

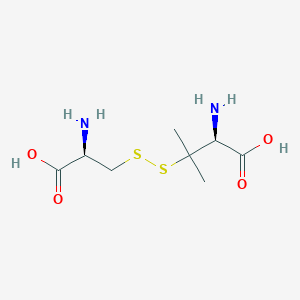

![(3aR,6aR)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B144238.png)